N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Übersicht
Beschreibung
N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib is a multi-targeted kinase inhibitor that acts by inhibiting the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival. Additionally, we will explore several future directions for Sorafenib research.
Wirkmechanismus
Sorafenib acts as a multi-targeted kinase inhibitor, inhibiting the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival. It inhibits the activity of RAF kinases, which are involved in the RAF/MEK/ERK pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these signaling pathways, Sorafenib can inhibit cancer cell growth and proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. It can inhibit cancer cell growth and proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Additionally, Sorafenib has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sorafenib for lab experiments is its multi-targeted kinase inhibition activity, which allows for the inhibition of several key signaling pathways involved in cancer cell growth, proliferation, and survival. Additionally, Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment, making it a well-known and widely used drug. However, one of the limitations of Sorafenib for lab experiments is its potential toxicity and side effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for Sorafenib research. One direction is the development of Sorafenib analogs with improved potency and selectivity. Another direction is the investigation of Sorafenib in combination with other drugs or therapies for cancer treatment. Additionally, Sorafenib has been shown to have potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders, and further research in these areas may be warranted. Finally, the investigation of Sorafenib in combination with immunotherapy may be a promising direction for future research.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O4S/c1-4-14(2)22-20(26)17-7-5-6-8-18(17)23-19(25)13-24(29(3,27)28)16-11-9-15(21)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGDHVLCYFMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.